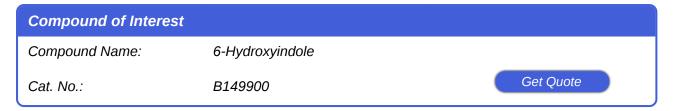


6-hydroxyindole basic chemical properties

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An In-depth Technical Guide on the Core Chemical Properties of 6-Hydroxyindole

Introduction

6-Hydroxyindole is an aromatic heterocyclic organic compound with the molecular formula C₈H₇NO. It is an isomer of hydroxyindole, where the hydroxyl group is attached to the 6th position of the indole ring. This compound serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products.[1][2] It is also utilized in other industries, for instance, as a component in oxidative hair dye formulations.[1][3] This guide provides a comprehensive overview of its fundamental chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

6-Hydroxyindole is typically a white to light brown or off-white crystalline powder at room temperature.[4][5] Its core chemical and physical properties are summarized in the tables below, providing a quantitative look at its characteristics.

Table 1.1: General and Physical Properties



Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ NO	[6][7]
Molecular Weight	133.15 g/mol	[4][6][7]
Appearance	White to off-white/light brown crystalline powder	[4][5]
Melting Point	124 - 132 °C	[2][5][6]
Boiling Point	343.2 ± 15.0 °C (at 760 mmHg)	[6]
Density	1.3 ± 0.1 g/cm ³	[6]
Flash Point	161.4 ± 20.4 °C	[6]

Table 1.2: Chemical and Solubility Properties

Property	Value	Reference(s)
pKa (Predicted)	10.07 ± 0.40	[5][8]
LogP	1.41	[6]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[9] Slightly soluble in Methanol.[5] Insoluble in water.[10]	
DMSO Solubility	27 - 45 mg/mL	[4][10]
Storage Conditions	Store at 2-8°C, sealed in a dry place.[5] For long-term storage, keep at -20°C (powder) or -80°C (in solvent). [4]	

Spectroscopic Data



Spectroscopic analysis is fundamental for the structural elucidation and confirmation of **6-hydroxyindole**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure. Spectroscopic data can be found in various chemical literature.[1]
 [11]
- Mass Spectrometry (MS): The exact mass of 6-hydroxyindole is 133.052765.[6] Mass spectrometry is used to confirm its molecular weight and fragmentation patterns.[11][12]
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, notably the O-H and N-H stretching vibrations.[1][11]
- Gas Chromatography (GC): The Kovats retention index for **6-hydroxyindole** is 1654 on a standard non-polar column, which is useful for chromatographic identification.[7][13]

Synthesis and Reactivity

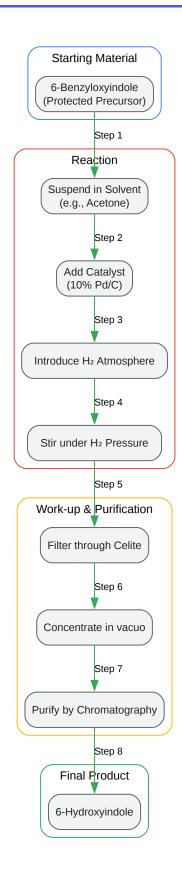
The synthesis of **6-hydroxyindole** can be challenging compared to its 4- and 5-hydroxy isomers.[1] However, several synthetic routes have been developed.

Synthesis Routes

- Catalytic Hydrogenation: A common laboratory-scale synthesis involves the deprotection of a
 protected precursor. For example, 6-benzyloxyindole can be hydrogenated using a palladium
 on carbon (Pd/C) catalyst to yield 6-hydroxyindole.[2][14]
- Modified Bischler-Möhlau Reaction: This method involves the condensation of maminophenol and benzoin, which can produce a mixture of 4- and 6-hydroxyindoles.[15][16]
- Catalyst-Free Condensation: A more recent development is the catalyst-free condensation of carboxymethyl cyclohexadienones with amines to achieve a regiospecific synthesis of 6hydroxyindoles.[1]

The following diagram illustrates a generalized workflow for the synthesis of **6-hydroxyindole** via catalytic hydrogenation.





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Caption: Workflow for **6-Hydroxyindole** Synthesis via Hydrogenation.



Chemical Reactivity

6-Hydroxyindole's reactivity is characterized by the interplay between the electron-rich pyrrole ring and the phenolic hydroxyl group.

- Oxidation: The hydroxyl group makes the indole ring susceptible to oxidation. In applications like hair dyes, it is oxidized with hydrogen peroxide, leading to polymerization into eumelanin-like structures.[3][17] This inherent instability and tendency to auto-oxidize and polymerize in solution can complicate its use in some biological assays.[18]
- Electrophilic Substitution: The indole ring is prone to electrophilic substitution, with reactions typically occurring at the C3 position.
- Nitrosation: The nitrogen atom within the pyrrole ring can be nitrosated to form N-nitrosamines, a point of consideration for safety in cosmetic formulations.[3][17]
- Derivatization: It serves as a key reactant for preparing a variety of derivatives with significant biological activities, including potential anticancer immunomodulators (tryptophan dioxygenase inhibitors), HIV inhibitors, and antituberculosis agents.[5][8]

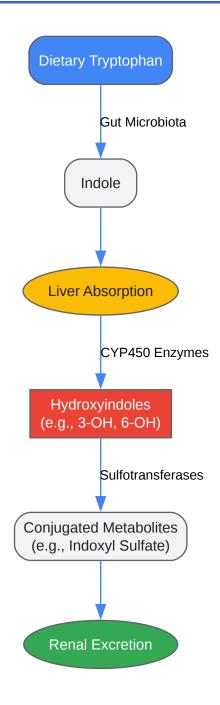
Biological Relevance and Pathways

6-Hydroxyindole is not just a synthetic intermediate; it is also a metabolite and interacts with biological systems.

Metabolism: Indole, produced from tryptophan by gut microbiota, is absorbed and
metabolized in the liver.[7][19] Cytochrome P450 enzymes hydroxylate indole to form various
hydroxylately, which are then typically conjugated for excretion.[19] While 3-hydroxylately
(indoxyl) is a major metabolite, other isomers like 6-hydroxylately
metabolic landscape.[7]

The diagram below outlines the metabolic pathway from dietary tryptophan to hydroxylated indole metabolites.





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Caption: Metabolic Pathway of Dietary Indole.

- Biological Activity:
 - \circ Enzyme Inhibition: It has been identified as an inhibitor of human melanoma tyrosinase and a potent, long-lasting inhibitor of the organic anion-transporting polypeptide OATP1B1 (IC₅₀ of ~10 μ M).[6][10]



 Biofilm Modulation: Research has shown that 6-hydroxyindole and its isomers can act as interspecies biofilm signals. For instance, 7-hydroxyindole is a potent inhibitor of enterohemorrhagic E. coli (EHEC) biofilms.[20]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for research and development. Below is a detailed methodology for a key experiment.

Protocol: Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while impurities lead to a depressed and broader melting range.[21]

Objective: To accurately determine the melting point range of a **6-hydroxyindole** sample.

Materials:

- 6-Hydroxyindole sample (finely powdered)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube setup)
- Calibrated thermometer

Procedure:

- Sample Preparation: Place a small amount of the **6-hydroxyindole** powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample should be 1-2 mm high.[22]
- Apparatus Setup:
 - Mel-Temp: Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly placed to read the block's temperature.

Foundational & Exploratory

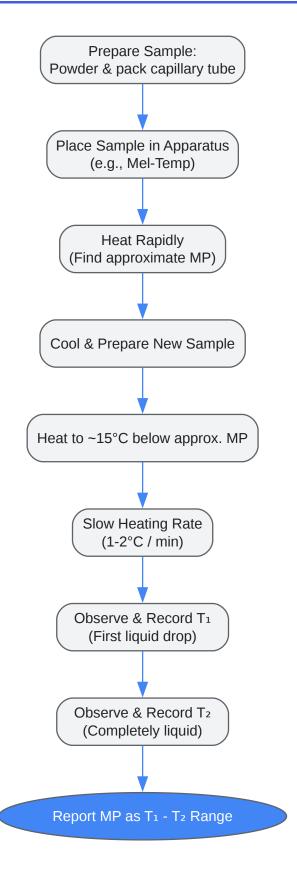




- Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in the oil of the Thiele tube, making sure the oil level is above the sample but the open end of the capillary is not submerged.[23]
- Heating: Begin heating the apparatus. For an unknown or initial measurement, a rapid heating rate can be used to find an approximate melting point.[21]
- Accurate Measurement: For the precise determination, allow the apparatus to cool and use a
 fresh sample. Heat rapidly to about 15-20°C below the approximate melting point found
 earlier. Then, reduce the heating rate to approximately 1-2°C per minute.[23]
- Observation and Recording:
 - Record the temperature (T1) at which the first drop of liquid appears.
 - Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
- Reporting: The melting point is reported as the range from T₁ to T₂. Repeat the measurement with a fresh sample to ensure consistency.

The following diagram illustrates the general workflow for this protocol.





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Caption: Experimental Workflow for Melting Point Determination.



Conclusion

6-Hydroxyindole is a molecule of significant interest due to its versatile role as a synthetic precursor and its inherent biological activities. A thorough understanding of its core chemical properties, reactivity, and handling requirements is essential for its effective application in research, particularly in the fields of medicinal chemistry and materials science. The data and protocols presented in this guide offer a foundational resource for scientists and developers working with this important indole derivative.

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